Stereochemical Identity: (S)-Enantiomer Versus (R)-Enantiomer — Chiral Purity and Procurement Specification
The (S)-enantiomer (CAS 1260589-38-5) is commercially supplied at a standard purity of 98% as verified by HPLC, with batch-specific QC data including NMR and HPLC chromatograms available from multiple vendors . The (R)-enantiomer (CAS 1260606-77-6) is also available at 98% purity from the same supply chain . The key differentiation is the absolute configuration: the (S)-configured β-carbon yields a specific spatial orientation of the 3-methylbenzyl side chain and the carboxylic acid moiety that is complementary to L-amino acid-based peptide architectures. In contrast, the (R)-configured analog produces the opposite backbone trajectory, which can be exploited for D-amino acid-compatible or retro-inverso peptide designs but is not a substitute in L-peptide contexts. No specific optical rotation values were publicly available for either enantiomer at the time of this analysis, but the orthogonal availability of both enantiomers from the same suppliers with independent CAS registry numbers confirms their distinct chemical identities .
| Evidence Dimension | Absolute configuration (chiral identity) at the β-carbon (C-2 of the propanoic acid backbone) |
|---|---|
| Target Compound Data | (S)-configuration; CAS 1260589-38-5; standard commercial purity 98% (HPLC) |
| Comparator Or Baseline | (R)-configuration; CAS 1260606-77-6; standard commercial purity 98% (HPLC) |
| Quantified Difference | Opposite enantiomer; distinct CAS number; equivalent purity specification but opposite stereochemical outcome in peptide incorporation |
| Conditions | Commercial vendor specification; batch QC by HPLC, NMR (Leyan, Bidepharm) |
Why This Matters
Stereochemistry at the β-carbon determines whether the resulting peptide adopts the designed conformation; procurement of the incorrect enantiomer leads to a structurally distinct peptide that will likely fail to reproduce published biological activity.
